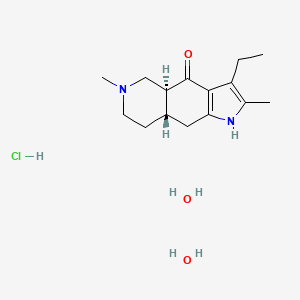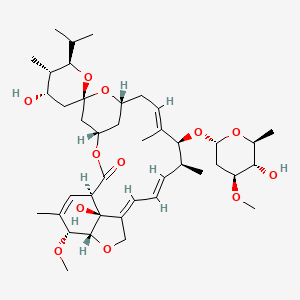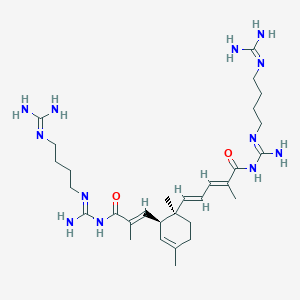
Diuredosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diuredosan is a unique chemical compound identified by the FDA’s Global Substance Registration System. This system assigns a Unique Ingredient Identifier (UNII) to substances based on their scientific identity characteristics. The UNII does not imply any regulatory review or approval but serves as a standardized identifier for substances used in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diuredosan involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
In-solution Digestion: This method involves the digestion of precursor compounds in a solution, followed by purification and isolation of the desired product.
Filter-Aided Sample Preparation: This technique uses filters to aid in the preparation and purification of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diuredosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Diuredosan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Diuredosan involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Unii-fys6T7F842: This compound exerts its effects through the inhibition of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
Ulixertinib: A reversible, ATP-competitive inhibitor of ERK1/2, used in the treatment of various tumors.
Uniqueness
Diuredosan is unique in its specific molecular interactions and the pathways it affects. Unlike other similar compounds, it may have distinct binding affinities and effects on different molecular targets, making it valuable for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H25N4O7PS |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26) |
Clave InChI |
UJKXMQPFPMPFEP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Sinónimos |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















